1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-methyl-1H-pyrrole-2-carbaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 1-acetyl-5-methyl-1H-pyrrole-2-methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-acetyl-5-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the acetyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
1-Acetyl-5-methyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as:
5-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the acetyl group, resulting in different chemical reactivity and applications.
1-Acetyl-1H-pyrrole-2-carbaldehyde: Similar structure but without the methyl group, leading to variations in physical and chemical properties.
1-Methyl-1H-pyrrole-2-carbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for a variety of applications.
Properties
IUPAC Name |
1-acetyl-5-methylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(5-10)9(6)7(2)11/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUBYFJREUDUTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=O)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251937 |
Source
|
Record name | 1-Acetyl-5-methyl-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144147-06-8 |
Source
|
Record name | 1-Acetyl-5-methyl-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144147-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-5-methyl-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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